3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline
Overview
Description
3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline is a complex organic compound characterized by its trifluoromethyl group and pyrimidinyl ring structure
Mechanism of Action
Target of Action
The primary target of this compound is the D1 protein of Photosystem II . The D1 protein plays a crucial role in the photosynthetic electron transport chain, which is essential for the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
The compound interacts with the D1 protein in a unique way. It binds to the same niche at the D1 protein as atrazine, but uses amino acid residues different from those involved with atrazine binding . This unique interaction allows the compound to inhibit the function of the D1 protein, thereby affecting the photosynthetic electron transport chain .
Biochemical Pathways
The compound’s interaction with the D1 protein affects the photosynthetic electron transport chain. This chain is a series of electron transporters embedded in the thylakoid membrane of the chloroplasts. It is an essential part of photosynthesis, as it is responsible for converting light energy into chemical energy. By inhibiting the D1 protein, the compound disrupts this process, leading to downstream effects on the plant’s energy production .
Pharmacokinetics
It is known that the compound is a potent and highly selective inhibitor of glucose transporter glut1 . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . This suggests that the compound may have good bioavailability and can effectively reach its target in the body.
Result of Action
The result of the compound’s action is the inhibition of the photosynthetic electron transport chain due to its interaction with the D1 protein . This leads to a decrease in the plant’s ability to convert light energy into chemical energy, which can have significant effects on the plant’s growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 4-methyl-6-(trifluoromethyl)pyrimidinyl with a suitable azide source to form the triazolyl ring. Subsequent reactions introduce the aniline group to complete the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The aniline group can be oxidized to form different derivatives.
Reduction: : Reduction reactions can modify the triazolyl ring or the pyrimidinyl core.
Substitution: : Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized aniline derivatives, reduced forms of the triazolyl ring, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly valuable in creating fluorinated compounds, which are important in various chemical processes.
Biology
In biological research, this compound can be used as a probe to study biological systems. Its unique structure allows it to interact with specific biomolecules, making it useful in biochemical assays and drug discovery.
Medicine
In the medical field, this compound has potential applications in drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting various diseases.
Industry
In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(trifluoromethyl)pyrimidinyl derivatives: : These compounds share the pyrimidinyl core but may have different substituents.
Triazolyl derivatives: : Compounds with similar triazolyl structures but different functional groups.
Aniline derivatives: : Other aniline compounds with varying substituents and functional groups.
Uniqueness
What sets 3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline apart is its combination of the trifluoromethyl group, pyrimidinyl ring, and triazolyl structure. This unique combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6/c1-8-5-12(14(15,16)17)20-13(19-8)23-7-11(21-22-23)9-3-2-4-10(18)6-9/h2-7H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIAGHLWRXIVTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C3=CC(=CC=C3)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326593 | |
Record name | 3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817877 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860787-47-9 | |
Record name | 3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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